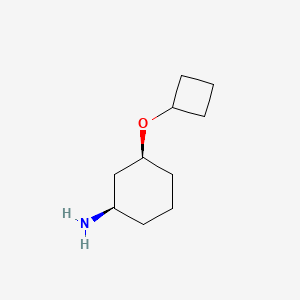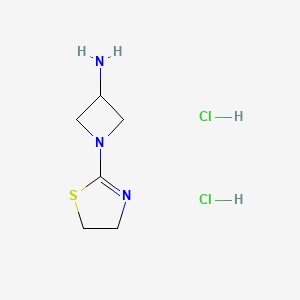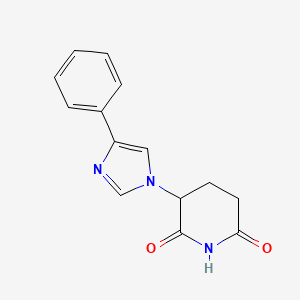
3-(4-phenyl-1H-imidazol-1-yl)-2,6-Piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione is a compound that features a piperidine ring substituted with a phenyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The imidazole ring, in particular, is a five-membered heterocyclic moiety that contains two nitrogen atoms, which contribute to its unique chemical behavior .
准备方法
The synthesis of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be achieved through various synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with altered substituents.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of drugs for treating various diseases, including cancer and infectious diseases. In industry, these compounds are utilized in the production of agrochemicals, dyes, and other functional materials .
作用机制
The mechanism of action of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as clemizole, etonitazene, and enviroxime . These compounds also contain imidazole rings and exhibit similar biological activities. the unique substitution pattern of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione may confer distinct properties and advantages in certain applications. For example, its specific structure may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties.
属性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
3-(4-phenylimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-8-11(15-9-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19) |
InChI 键 |
DMPUORUDDYKPRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C=C(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


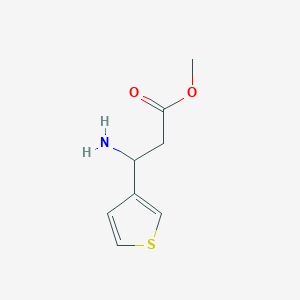
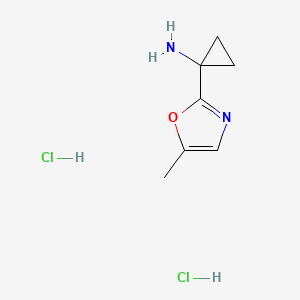
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
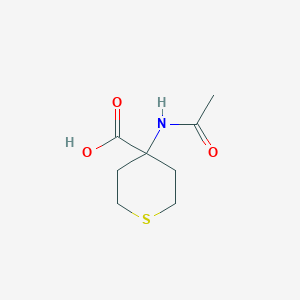
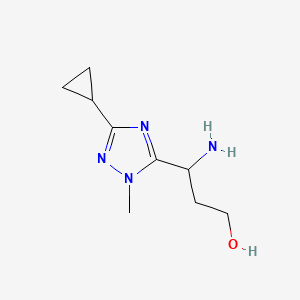
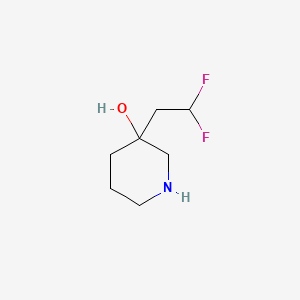
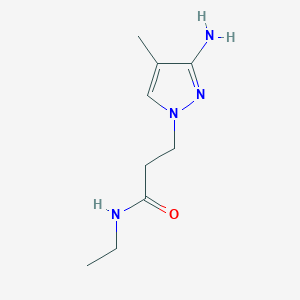
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
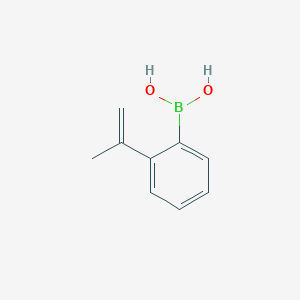
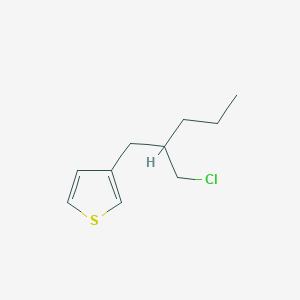
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
